molecular formula C16H26N2O4 B13254303 tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate

tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate

Cat. No.: B13254303
M. Wt: 310.39 g/mol
InChI Key: UGNUVWOSHYZNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is a complex organic compound that features a tert-butyl carbamate group, a formylpiperidine moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of tert-Butyl Carbamate: tert-Butyl carbamate can be synthesized by reacting tert-butyl chloroformate with ammonia or an amine in the presence of a base such as sodium hydroxide.

    Introduction of the Formylpiperidine Moiety: The formylpiperidine group can be introduced through a formylation reaction, where piperidine is reacted with a formylating agent such as formic acid or paraformaldehyde.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Final Coupling: The final step involves coupling the formylpiperidine and cyclopropyl groups with the tert-butyl carbamate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carbamate group can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the formylpiperidine and cyclopropyl groups.

    tert-Butyl 3-formylpiperidine-1-carboxylate: A related compound with a similar formylpiperidine moiety but different overall structure.

    tert-Butyl N-[[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl]carbamate: A closely related compound with slight variations in the substituents.

Uniqueness

tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. Its structural complexity allows for the design of molecules with specific properties and activities, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

tert-butyl N-[[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C16H26N2O4/c1-15(2,3)22-14(21)17-11-16(6-7-16)13(20)18-8-4-5-12(9-18)10-19/h10,12H,4-9,11H2,1-3H3,(H,17,21)

InChI Key

UGNUVWOSHYZNLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C(=O)N2CCCC(C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.